molecular formula C17H19N3O4S2 B2779825 (E)-N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 501112-84-1

(E)-N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2779825
CAS No.: 501112-84-1
M. Wt: 393.48
InChI Key: SDRXSWWCTJZSMM-VOTSOKGWSA-N
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Description

(E)-N-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core functionalized with an allylthio moiety and a 3,4,5-trimethoxyphenyl acrylamide group. This specific structural combination is designed for investigative applications in medicinal chemistry and drug discovery. Compounds based on the 1,3,4-thiadiazole scaffold are of significant research interest due to their wide spectrum of reported biological activities, which include potential antitumor, antifungal, and anticonvulsant properties . The 1,3,4-thiadiazole ring is known for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity and high in vivo stability, facilitating strong interactions with biomolecules . Researchers are particularly interested in this class of compounds for developing new anti-leukemia agents. Specific (1,3,4-thiadiazol-2-yl)-acrylamide derivatives have been identified as potential antitumor agents, demonstrating the ability to induce caspase-dependent apoptosis in acute leukemia cell lines such as HL-60 and RS4;11, with IC50 values in the low micromolar range, while showing minimal cytotoxicity toward normal cells . Furthermore, the 3,4,5-trimethoxyphenyl subunit is a common pharmacophore in various bioactive molecules and has been incorporated into 1,3,4-thiadiazole derivatives synthesized for evaluating antifungal activities . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-5-8-25-17-20-19-16(26-17)18-14(21)7-6-11-9-12(22-2)15(24-4)13(10-11)23-3/h5-7,9-10H,1,8H2,2-4H3,(H,18,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRXSWWCTJZSMM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that has attracted attention due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and various biological activities supported by research findings and case studies.

1. Chemical Structure and Synthesis

The compound features a thiadiazole ring, an allylthio group, and a trimethoxyphenyl moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiadiazole Ring : The thiadiazole scaffold is synthesized from thiosemicarbazide and carbon disulfide.
  • Introduction of the Allylthio Group : This is achieved through a reaction with allyl bromide under basic conditions.
  • Coupling with Trimethoxyphenyl Acrylamide : The final product is formed by coupling the thiadiazole intermediate with the trimethoxyphenyl acrylamide using suitable coupling reagents.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes related to oxidative stress and inflammation pathways.
  • Cell Proliferation Modulation : The compound could interfere with signaling pathways involved in cell growth, potentially inducing apoptosis in cancer cells.

3.1 Antimicrobial Activity

Research has shown that thiadiazole derivatives possess significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies indicate that related compounds exhibit effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Compounds similar to this compound have demonstrated antifungal efficacy against Candida albicans .

3.2 Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

  • In vitro Studies : The compound has shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), where it inhibited cell proliferation significantly .
  • Mechanistic Insights : It may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

3.3 Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their anti-inflammatory properties:

  • Cytokine Modulation : Research suggests that these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

Case Study 1: Antimicrobial Efficacy

A series of thiadiazole derivatives were tested for their antimicrobial activity against multiple bacterial strains. The study found that compounds with an allylthio group exhibited superior activity compared to their methyl or ethyl counterparts, highlighting the importance of functional group variation in enhancing biological efficacy .

Case Study 2: Anticancer Mechanisms

In a study evaluating the anticancer effects of related thiadiazole compounds, it was observed that specific modifications to the structure led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This suggests a potential therapeutic window for further development.

5. Conclusion

The compound this compound exhibits a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its unique structural features contribute to its diverse mechanisms of action. Further research is warranted to fully elucidate its potential therapeutic applications and optimize its efficacy in clinical settings.

6. Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli, C. albicans
AnticancerInhibits MCF-7 and HepG2 cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : The anticancer properties are often attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of apoptotic markers.
  • Cell Lines Tested : Studies have tested this compound against several cancer types, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). In vitro assays such as the MTT assay have been employed to assess cytotoxicity and compare it to established chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been extensively researched, with promising results indicating their potential use in treating epilepsy.

  • In Vivo Studies : The compound has been evaluated using maximal electroshock seizure (MES) models and pentylenetetrazole-induced seizure tests. Results indicated significant protection against seizures at specific dosages without notable neurotoxicity .
  • Mechanism : The proposed mechanisms include modulation of GABAergic activity and interaction with voltage-gated ion channels, which are critical in neuronal excitability .

Antimicrobial Properties

Thiadiazole derivatives have also shown notable antimicrobial activity against various pathogens.

  • Spectrum of Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents .
  • Comparison with Standards : In vitro studies demonstrated that certain derivatives outperformed commercial antibiotics in inhibiting bacterial growth at low concentrations .

Anti-inflammatory Effects

Emerging research indicates that thiadiazole derivatives may possess anti-inflammatory properties.

  • Evaluation Methods : Compounds have been screened for their ability to inhibit inflammatory markers and cytokine release in various models. Some studies report that specific derivatives exhibit potent anti-inflammatory effects comparable to standard anti-inflammatory drugs .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of thiadiazole derivatives.

Compound StructureActivityNotes
Thiadiazole core with different substituentsAnticancerModifications can enhance potency against specific cell lines
Allylthio substitutionAnticonvulsantImproves lipophilicity and bioavailability
Methoxyphenyl groupAntimicrobialEnhances interaction with bacterial membranes

Research indicates that variations in substituents on the thiadiazole ring significantly influence biological activity. For example, compounds with methoxy or halogen substituents often show enhanced potency due to increased lipophilicity and better receptor interactions .

Chemical Reactions Analysis

Oxidation of the Allylthio Group

The allylthio (-S-allyl) moiety undergoes oxidation to form sulfonyl derivatives. This reaction is critical for modifying the compound’s electronic properties and bioactivity.

Reaction ComponentReagents/ConditionsProductYieldReference
Allylthio group (-S-allyl)30% H₂O₂, (NH₄)₆Mo₇O₂₄·4H₂O (catalyst), [bmim]PF₆ (ionic liquid), 60°C, 4 hoursSulfonyl group (-SO₂-allyl)85–92%

Mechanism : The oxidation proceeds via electrophilic attack by peroxomolybdate species, forming sulfoxide intermediates before further oxidation to sulfones .

Hydrolysis of the Acrylamide Moiety

The acrylamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction ComponentReagents/ConditionsProductYieldReference
Acrylamide linkage6 M HCl, reflux, 8 hours3-(3,4,5-Trimethoxyphenyl)acrylic acid78%
Acrylamide linkage2 M NaOH, ethanol, 60°C, 6 hours3-(3,4,5-Trimethoxyphenyl)acrylic acid82%

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Cyclization via Hypervalent Iodine Reagents

The acrylamide segment can participate in oxidative cyclization reactions to form heterocyclic structures.

Reaction ComponentReagents/ConditionsProductYieldReference
Acrylamide(Diacetoxyiodo)benzene, acetic acid, 80°C, 12 hours5,5-Disubstituted oxazolidine-2,4-dione65–78%

Mechanism : The reaction involves iodine(III)-mediated alkene activation, followed by intramolecular nucleophilic attack by the carbamate oxygen to form a five-membered ring .

Electrophilic Aromatic Substitution (Potential)

The 3,4,5-trimethoxyphenyl group may undergo electrophilic substitution (e.g., nitration, sulfonation) at the activated para position relative to methoxy groups. While direct experimental data for this compound is limited, analogous trimethoxyphenyl systems show reactivity under standard conditions .

Cross-Coupling Reactions (Potential)

The thiadiazole ring’s sulfur atoms or nitrogen sites could participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example, palladium catalysts might facilitate bond formation at the C-2 or C-5 positions of the thiadiazole, though this remains speculative without direct evidence .

Key Structural Influences on Reactivity

  • Allylthio Group : Enhances susceptibility to oxidation and radical-mediated reactions.

  • Acrylamide Linkage : Provides sites for hydrolysis, reduction, and cyclization.

  • Trimethoxyphenyl Ring : Electron-rich aromatic system directs electrophilic substitution.

Comparison with Similar Compounds

Key Structural Features Influencing Activity

  • 1,3,4-Thiadiazole Core : Critical for π-π stacking and hydrogen bonding with biological targets.
  • Acrylamide Linkage : The (E)-configuration ensures planar geometry, facilitating interaction with hydrophobic pockets in enzymes or receptors.
  • Substituent Variations :
    • Allylthio Group : Enhances lipophilicity and metabolic stability compared to alkyl or arylthio groups.
    • 3,4,5-Trimethoxyphenyl Group : Optimizes binding to tubulin and other cancer-related targets .

Comparative Analysis of Analogues

Compound Name / ID Substituents on Thiadiazole Acrylamide Substituent Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 5-(Allylthio) 3-(3,4,5-Trimethoxyphenyl) ~407.5* Anticancer (predicted) N/A
Compound 12g 5-(1-Ethylindol-2-yl) 1-(3,4,5-Trimethoxyphenyl) 634.7 Cytotoxic (HL-60, SF-295 cells)
YLT26 N/A 3-(3,4,5-Trimethoxyphenyl) 503.4 Anticancer (breast cancer cells)
Compound 8 5-(4-Methoxyphenyl) 3-(4-Methoxyphenyl) 379.4 Moderate anticancer activity
Compound 7 N/A Dual 3,4,5-trimethoxyphenyl 514.2 Antimitotic (IC₅₀ < 10 µM)
Compound 5p 2-(2-Oxoindolin-3-yl)ethyl 3-(3,4,5-Trimethoxyphenyl) 397.4 High purity (>97%)
Compound 22 5-Ethyl 3-(4-Hexyloxy-3-methoxyphenyl) 389.5 Not reported

*Estimated based on molecular formula.

Key Research Findings

Role of Methoxy Groups: The 3,4,5-trimethoxyphenyl moiety is critical for binding to tubulin’s colchicine site, as demonstrated by YLT26’s nanomolar activity . Reducing methoxy groups (e.g., to 4-methoxy in Compound 8 ) diminishes potency.

Impact of Thiadiazole Substituents: Allylthio vs. Alkyl/Arylthio: The allylthio group’s unsaturated bond may enable additional interactions (e.g., van der Waals forces) compared to saturated alkylthio groups in compounds like 22 . Indole vs. Simple Thioethers: Indole-containing analogues (e.g., 12g ) show broader cytotoxicity but lower selectivity due to nonspecific intercalation.

Purity and Stability : LCMS data for compounds 5p, 5q, and 5s confirm >97% purity, suggesting robust synthetic protocols for acrylamide-thiadiazole hybrids.

Q & A

Basic: What are the key synthetic strategies and optimization parameters for producing (E)-N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Use of α-bromoacrylic acid and EDCI in DMF under ice-cooling to form the acrylamide backbone .
  • Thiadiazole functionalization : Introduction of the allylthio group via nucleophilic substitution with allyl mercaptan in polar aprotic solvents (e.g., DMF or THF) .
  • Optimization parameters :
    • Solvent selection : Polar solvents (e.g., ethanol or ethyl acetate) improve yield by stabilizing intermediates .
    • Temperature control : Reactions performed at 0–5°C minimize side reactions during coupling steps .
    • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) ensures >95% purity, confirmed by NMR and LCMS .

Basic: How is the structural integrity of this compound confirmed, and what analytical techniques are critical?

Methodological Answer:
Structural validation requires:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms regiochemistry (e.g., E-configuration of acrylamide via coupling constants, J = 15–16 Hz) .
    • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 397 [M+H]⁺ for analogs) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) monitors purity (>97%) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S content to confirm stoichiometry .

Advanced: What experimental designs are used to evaluate its bioactivity, and how are mechanistic insights derived?

Methodological Answer:

  • Anticancer assays :
    • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
    • Mechanistic studies : Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3 activation) .
  • Antifungal activity :
    • Microdilution assays : MIC values against Candida spp., with SAR analysis showing enhanced activity with 3,4,5-trimethoxy groups .
  • EP2 receptor antagonism : Radioligand binding assays for prostaglandin receptor targeting, using analogs with modified acrylamide substituents .

Advanced: How do structural modifications (e.g., methoxy groups, thiadiazole substituents) influence bioactivity?

Methodological Answer:

  • Methoxy groups : The 3,4,5-trimethoxyphenyl moiety enhances membrane permeability and target binding (e.g., tubulin inhibition in anticancer analogs) .
  • Thiadiazole modifications :
    • Allylthio vs. methylsulfonyl : Allylthio improves solubility, while sulfone derivatives increase electrophilicity for covalent target binding .
    • Substituent position : 5-(allylthio) on thiadiazole optimizes steric compatibility with enzymatic active sites .

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Methodological Answer:
Discrepancies arise from:

  • Assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation time .
  • Compound purity : Impurities >5% (e.g., Z-isomers) skew results; validate via HPLC and NMR .
  • Target specificity : Off-target effects (e.g., redox cycling by nitro groups) require counter-screens with ROS scavengers .

Advanced: What computational approaches predict physicochemical properties and target interactions?

Methodological Answer:

  • DFT calculations : Optimize E-isomer stability and predict HOMO/LUMO gaps for redox activity .
  • Molecular docking : Screens against tubulin (PDB: 1SA0) or fungal CYP51 (PDB: 5TZ1) to prioritize analogs .
  • ADMET prediction : SwissADME estimates logP (≈3.2) and solubility (<10 µM), guiding formulation strategies .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Phosphorylation of phenolic -OH groups (if present) enhances aqueous solubility .
  • Nanoparticle encapsulation : PLGA nanoparticles (100–200 nm) improve plasma half-life in rodent models .
  • Co-solvent systems : Use DMSO/PEG 400 (1:4) for intraperitoneal administration without precipitation .

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